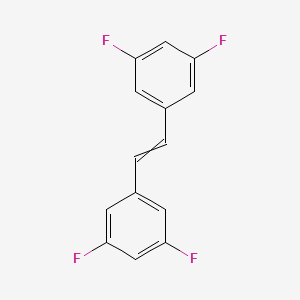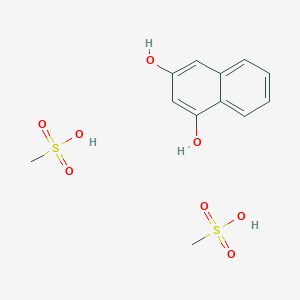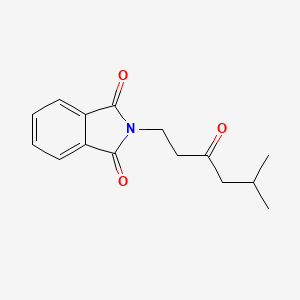
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitropropyl groups attached to a decane-1,10-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine typically involves the reaction of decane-1,10-diamine with 2-methyl-2-nitropropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also incorporate advanced purification techniques, such as distillation or crystallization, to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new compounds with different functional groups replacing the nitropropyl groups.
Scientific Research Applications
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine involves its interaction with specific molecular targets and pathways. The nitropropyl groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
N~1~,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine can be compared with other similar compounds, such as:
N,N’-Bis(2-methyl-2-nitropropyl)-1,6-hexanediamine: Similar structure but with a hexane backbone instead of decane.
N,N’-Bis(2-methyl-2-nitropropyl)-1,2-ethanediamine: Similar structure but with an ethane backbone instead of decane.
N,N’-Bis(2-methyl-2-nitropropyl)-1,4-butanediamine: Similar structure but with a butane backbone instead of decane.
The uniqueness of N1,N~10~-Bis(2-methyl-2-nitropropyl)decane-1,10-diamine lies in its longer decane backbone, which can influence its chemical and biological properties, making it suitable for specific applications.
Properties
CAS No. |
114136-89-9 |
|---|---|
Molecular Formula |
C18H38N4O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N,N'-bis(2-methyl-2-nitropropyl)decane-1,10-diamine |
InChI |
InChI=1S/C18H38N4O4/c1-17(2,21(23)24)15-19-13-11-9-7-5-6-8-10-12-14-20-16-18(3,4)22(25)26/h19-20H,5-16H2,1-4H3 |
InChI Key |
MJWWDQLTMGMCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCCCCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

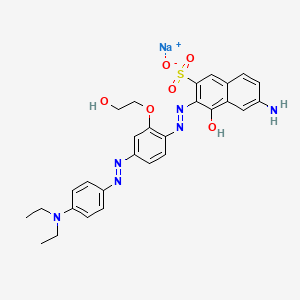

![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
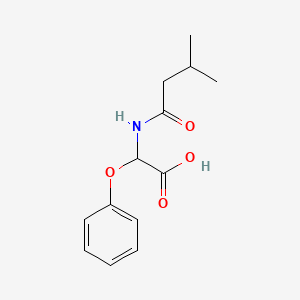
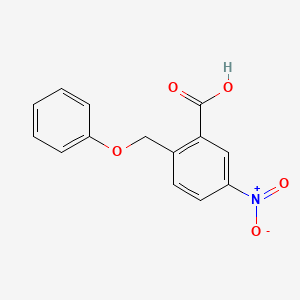
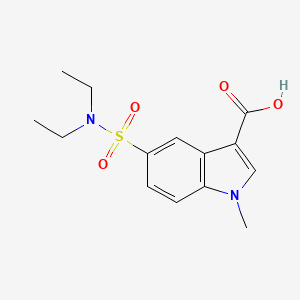
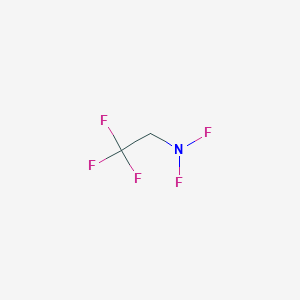
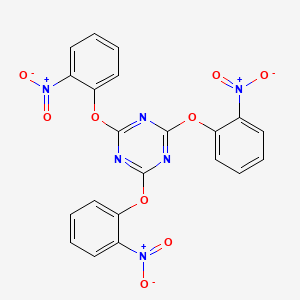
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
